molecular formula C18H20BrN3O2 B11667010 2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

Cat. No.: B11667010
M. Wt: 390.3 g/mol
InChI Key: XKAVAODDDAYQIL-MOSHPQCFSA-N
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Description

2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a complex organic compound with the molecular formula C20H24BrN3O2. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a phenylpiperazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of an imine linkage with 4-phenylpiperazine under specific reaction conditions, such as using a suitable solvent and maintaining a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenylpiperazine moiety. This interaction can modulate biological pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, is significant as it is known to interact with various biological targets, making this compound a valuable subject of study in medicinal chemistry .

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C18H20BrN3O2/c1-24-17-12-14(11-16(19)18(17)23)13-20-22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11-13,23H,7-10H2,1H3/b20-13-

InChI Key

XKAVAODDDAYQIL-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3)Br)O

Origin of Product

United States

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